1,2-Dichloro-3,4,5,6-tetrafluorobenzene
Description
1,2-Dichloro-3,4,5,6-tetrafluorobenzene (C₆Cl₂F₄) is a halogenated aromatic compound characterized by two chlorine and four fluorine substituents on a benzene ring. Its molecular weight is 218.964 g/mol, with a boiling point of 157.7°C and a density of 1.24620 g/cm³ . Synthesized via high-temperature (500–550°C) reactions of chlorine with fluorinated benzodioxane or phthaloyl chloride derivatives , it serves as a key intermediate in organofluorine chemistry. Applications include its use in synthesizing polymers, agrochemicals, and pharmaceuticals, leveraging the electron-withdrawing effects of fluorine and chlorine for tailored reactivity.
Properties
IUPAC Name |
1,2-dichloro-3,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCFSKDIYWITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Cl)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923117 | |
| Record name | 1,2-Dichloro-3,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-59-0 | |
| Record name | 1,2-Dichloro-3,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs: Halogen Substitution
1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)
- Molecular Weight : 307.87 g/mol (vs. 218.964 g/mol for the chloro analog) .
- Reactivity : Bromine’s lower electronegativity enhances its leaving-group ability, making it suitable for cross-coupling reactions (e.g., Yamamoto coupling) . Reacts with chlorotrimethylsilane at −30°C to form silicon-containing derivatives .
- Safety : Hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .
1,2-Diiodo-3,4,5,6-tetrafluorobenzene (C₆I₂F₄)
- Halogen Bonding : Iodine’s polarizability enables strong halogen bonding, as shown in cocrystals with tetrabutylammonium bromide (crystal structure: triclinic, P1 space group) .
- Applications: Used in supramolecular chemistry for designing non-covalent frameworks .
1,2,4-Trichlorotrifluorobenzene (C₆Cl₃F₃)
- Synthesis : Produced via pyrolysis of dichlorotrifluorobenzenethiols at 400–415°C .
- Reactivity : Additional chlorine substituents increase steric hindrance, reducing electrophilic substitution rates compared to the dichloro analog.
Substituent Effects: Nitriles vs. Halogens
2.2.1 1,2-Dicyano-3,4,5,6-tetrafluorobenzene (C₈F₄N₂)
- Synthesis: Derived from 3,4,5,6-tetrafluorophthaloyl chloride via dicyano precursors .
- Applications : Precursor for tetrafluorophthalonitrile, used in phthalocyanine dyes and high-performance polymers .
- Physical Properties : Lower molecular weight (204.09 g/mol) compared to halogenated analogs, with higher polarity due to nitrile groups.
Physical and Chemical Properties
- Trends : Larger halogens (I > Br > Cl) increase molecular weight and polarizability but reduce electronegativity, altering reactivity in nucleophilic substitutions.
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